5-Fluoro-2-methoxypyridine-3-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: These reactions typically yield sulfonic acids or sulfonates.
Scientific Research Applications
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Fluoro-5-methoxypyridine: Lacks the sulfonyl chloride group but is another fluorinated pyridine derivative.
Uniqueness
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines . The presence of both fluorine and sulfonyl chloride groups makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H5ClFNO3S |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-fluoro-2-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(7,10)11)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
XTLCDUFOCFECGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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